2-ammonio-2-deoxy-beta-D-glucopyranose
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Overview
Description
Cationic chitosan is polycationic form of chitosan arising from global protonation of the 2-amino groups; major species at pH 7.3. It is a conjugate acid of a chitosan.
Scientific Research Applications
Synthesis and Adjuvant Activity
2-Acetamido-2-deoxy-beta-D-glucopyranose derivatives have been synthesized for their potential adjuvant activities. Merser et al. (1975) synthesized compounds like 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, finding that certain derivatives exhibit adjuvant activity (Merser, Sinaÿ, & Adam, 1975).
Glycopeptide Synthesis
Jensen et al. (1996) explored the synthesis of 2-acetamido-2-deoxy-β-d-glucopyranose O-glycopeptides, a critical component in nuclear and cytoplasmic proteins. Their work addressed challenges in glycosyl donor synthesis due to the 2-amino substituent (Jensen, Hansen, Venugopal, & Bárány, 1996).
Protein-Ligand Interaction Study
A quantum mechanics/molecular mechanics study by Lameira et al. (2008) on human O-GlcNAcase inhibitors, involving 2-acetamido-2-deoxy-beta-D-glucopyranose, provided insights into potential treatments for diseases like cancer and diabetes (Lameira et al., 2008).
Structural and Hydrolysis Studies
Roeser & Legler (1981) investigated the role of sugar hydroxyl groups in glycoside hydrolysis, focusing on 2-deoxyglucosides and related structures, which included 2-deoxy-2-ammonio derivatives (Roeser & Legler, 1981).
Endotoxin Antagonism
Mullarkey et al. (2003) discussed a novel Toll-Like Receptor 4-directed endotoxin antagonist, involving a derivative of 2-deoxy-2-amino-beta-D-glucopyranose, for potential therapeutic applications in treating diseases caused by endotoxin (Mullarkey et al., 2003).
Antitumor Activity
Myszka et al. (2003) synthesized diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives, revealing promising antitumor activities and inducing apoptosis in B cell chronic leukemia (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Quantum Mechanical/Molecular Mechanical Molecular Dynamics Simulation
Lameira et al. (2010) conducted a study on a bacterial homologue of O-GlcNAcase in complex with inhibitors, providing insights into the design of new compounds based on 2-acetamido-2-deoxy-beta-D-glucopyranose (Lameira et al., 2010).
Structural Studies of O-sulfated D-glucosamines
Mackie, Yates, & Lamba (1995) conducted structural studies on O-sulfated D-glucosamines, including 2-amino-2-deoxy-α/β-D-glucopyranose sulfates, contributing to our understanding of their molecular structures (Mackie, Yates, & Lamba, 1995).
Computational Analysis of Human OGA Structure
Alencar et al. (2012) performed a computational analysis of human O-GlcNAcase structure in complex with inhibitors, which are derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranose, highlighting its role in disease states (Alencar et al., 2012).
Properties
Molecular Formula |
C6H14NO5+ |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]azanium |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/p+1/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
MSWZFWKMSRAUBD-QZABAPFNSA-O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[NH3+])O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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